molecular formula C25H19NO4S B13457252 2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-benzothiophene-4-carboxylic acid

2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-benzothiophene-4-carboxylic acid

Cat. No.: B13457252
M. Wt: 429.5 g/mol
InChI Key: NLKGWNZILDMZIR-UHFFFAOYSA-N
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Description

2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-benzothiophene-4-carboxylic acid is a complex organic compound with a molecular formula of C23H19NO4. This compound is notable for its structural features, which include a benzothiophene ring and a fluorenylmethoxycarbonyl (Fmoc) group. It is often used in organic synthesis and research due to its unique properties.

Properties

Molecular Formula

C25H19NO4S

Molecular Weight

429.5 g/mol

IUPAC Name

2-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]-1-benzothiophene-4-carboxylic acid

InChI

InChI=1S/C25H19NO4S/c27-24(28)20-10-5-11-23-21(20)12-15(31-23)13-26-25(29)30-14-22-18-8-3-1-6-16(18)17-7-2-4-9-19(17)22/h1-12,22H,13-14H2,(H,26,29)(H,27,28)

InChI Key

NLKGWNZILDMZIR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC4=CC5=C(C=CC=C5S4)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-benzothiophene-4-carboxylic acid typically involves multiple stepsThe reaction conditions often involve the use of protecting groups, coupling agents, and specific solvents to ensure the desired product is obtained with high purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing automated systems and continuous flow reactors to maintain consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-benzothiophene-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-benzothiophene-4-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group can act as a protecting group in peptide synthesis, while the benzothiophene core can interact with various enzymes and receptors. These interactions can modulate biological pathways and produce specific effects .

Biological Activity

2-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]-1-benzothiophene-4-carboxylic acid (CAS No. 946716-21-8) is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound's molecular formula is C29H23NO4C_{29}H_{23}NO_4 with a molecular weight of 449.50 g/mol. The structure includes a benzothiophene core, which is known for various biological activities, and a fluorenylmethoxycarbonyl (Fmoc) protecting group commonly used in peptide synthesis.

Property Value
Molecular FormulaC29H23NO4
Molecular Weight449.50 g/mol
CAS Number946716-21-8
AppearancePowder

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including the use of Fmoc chemistry for the protection of amino groups. The diastereoselective Mannich reaction has been highlighted as a key step in synthesizing related compounds, facilitating the introduction of specific functional groups while maintaining stereochemical integrity .

The proposed mechanisms by which benzothiophenes exert their biological effects include:

  • Inhibition of Enzymatic Activity : Compounds targeting HDACs can alter gene expression profiles, leading to apoptosis in cancer cells.
  • Regulation of Cell Cycle : By modulating cyclins and cyclin-dependent kinases, these compounds can induce cell cycle arrest.

Other Biological Activities

Beyond anticancer effects, benzothiophene derivatives have been explored for their:

  • Antimicrobial Activity : Some studies suggest that similar compounds exhibit antibacterial properties against various pathogens.
  • Anti-inflammatory Effects : The modulation of inflammatory pathways has also been documented in related compounds.

Case Studies

Several case studies have been conducted on structurally analogous compounds to evaluate their biological activities:

  • Study on HDAC Inhibitors : A series of azumamide analogs were synthesized and tested for their inhibitory effects on HDAC isoforms. The results indicated that modifications in the aromatic amino acid residues significantly impacted potency and selectivity .
  • Antimycobacterial Activity : Research involving fused derivatives with similar structures highlighted moderate antimycobacterial activity against Mycobacterium tuberculosis, suggesting broader therapeutic implications .
  • Antitumor Evaluation : Compounds with similar scaffolds demonstrated significant antitumor activity in renal and breast cancer cell lines, emphasizing the potential for developing new cancer therapies based on this chemical framework .

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